molecular formula C21H19N3O3S B3123173 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide CAS No. 305374-62-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide

Cat. No. B3123173
CAS RN: 305374-62-3
M. Wt: 393.5 g/mol
InChI Key: QNALXEWCIVAKEI-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis .


Molecular Structure Analysis

The molecular structure of this compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly .


Physical And Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide compounds, including structures similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide, have been extensively studied for their therapeutic potential. They are recognized for their antibacterial properties and have been utilized in the treatment of bacterial infections. Beyond their traditional use as antibiotics, these compounds have found applications in treating diseases such as cancer, HIV, and Alzheimer's, demonstrating a wide therapeutic potential (Gulcin & Taslimi, 2018). The diverse applications in medicinal chemistry highlight the importance of sulfonamide compounds in drug development, especially as antiviral, anticancer, and in Alzheimer’s disease drugs.

Environmental Science Applications

The environmental impact and applications of sulfonamide compounds have also been a focus of research. Studies have investigated the presence of sulfonamides in the environment, particularly due to agricultural activities, and their potential effects on microbial populations. These investigations are crucial for understanding the ecological impact of widespread sulfonamide use and for developing strategies to mitigate potential risks to human health and the environment (Baran et al., 2011).

Materials Science Applications

In the realm of materials science, naphthalene sulfonamide derivatives have been explored for their applications in developing novel materials, such as plastic scintillators. Research has shown that modifying these compounds can lead to improvements in the scintillation efficiency, optical transparency, and stability of plastic scintillators, which are crucial for various applications in radiation detection (Salimgareeva & Kolesov, 2005).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound has been synthesized and characterized

Mode of Action

The compound has been shown to have good binding interaction with ampicillin-ctx-m-15, with a binding score of -526 kcal/mol . This suggests that the compound may interact with proteins or enzymes in a similar manner.

Biochemical Pathways

Without knowledge of the compound’s specific target, it’s challenging to determine the exact biochemical pathways it affects. Related compounds have been tested against various biological diseases such as analgesic, anti-inflammatory, and anticancer activity , suggesting that this compound may also interact with pathways related to these biological processes.

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-15-20(21(25)24(23(15)2)18-10-4-3-5-11-18)22-28(26,27)19-13-12-16-8-6-7-9-17(16)14-19/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNALXEWCIVAKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide

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